molecular formula C7H3ClF4 B3415220 2-Chloro-3-fluorobenzotrifluoride CAS No. 1099597-97-3

2-Chloro-3-fluorobenzotrifluoride

Cat. No.: B3415220
CAS No.: 1099597-97-3
M. Wt: 198.54 g/mol
InChI Key: JWVLYCBMEWUAIX-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H3ClF4. It is a clear, colorless liquid known for its use in various chemical processes and industrial applications . The compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluorobenzotrifluoride typically involves the fluorination of 2,3-dichlorobenzotrifluoride. One common method includes the reaction of 2,3-dichlorobenzotrifluoride with a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is common.

Major Products

Scientific Research Applications

2-Chloro-3-fluorobenzotrifluoride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of electronegative fluorine and chlorine atoms influences its reactivity and binding affinity to various biological molecules. The compound can modulate enzyme activity, receptor binding, and other biochemical processes through its unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

    Parachlorobenzotrifluoride: Similar in structure but with the chlorine atom in a different position.

    3-Chlorobenzotrifluoride: Lacks the fluorine atom, resulting in different chemical properties.

    2-Chloro-4-fluorobenzotrifluoride: Similar but with the fluorine atom in a different position.

Uniqueness

2-Chloro-3-fluorobenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct reactivity and chemical behavior. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLYCBMEWUAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597490
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-97-3, 109957-97-3
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-fluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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